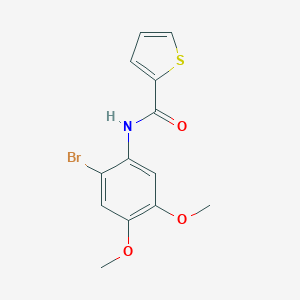![molecular formula C10H8N4O2S B493849 (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid CAS No. 511239-00-2](/img/structure/B493849.png)
(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid” is a chemical compound with the molecular formula C11H10N4O2S . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a complex ring system with multiple nitrogen atoms. The molecular weight is 262.29 .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
- Novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones were synthesized, with a key intermediate being closely related to the compound of interest. These compounds showed promising in vitro anti-inflammatory activity (Reddy & Saini, 2013).
Pharmacological Activity
- A new series of Schiff and Mannich bases derivatives, derived from a closely related compound, were synthesized and evaluated for their anti-inflammatory and analgesic activity. Some derivatives showed activity comparable to known drugs (Gowda et al., 2011).
Synthesis of Biologically Active Compounds
- Fused polyheterocyclic compounds based on a similar sulfanylpyrimidinone were synthesized, leading to various biologically active derivatives. Some compounds demonstrated antimicrobial activity (Soliman et al., 2019).
Catalyst for Imidazole Synthesis
- A recyclable catalyst was used for the synthesis of tetrasubstituted imidazoles, showcasing the versatility of sulfur-containing compounds in facilitating heterocyclic compound synthesis (Tavakoli et al., 2012).
Antimicrobial and Larvicidal Activities
- Novel triazinone derivatives were prepared, showing significant growth inhibition against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015).
Cytotoxicity Testing
- Synthesis and cytotoxicity testing of novel imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine derivatives were conducted, revealing that some compounds inhibit the growth of human cancer cell lines (Balewski et al., 2020).
properties
IUPAC Name |
2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-8(16)5-17-10-13-12-9-11-6-3-1-2-4-7(6)14(9)10/h1-4H,5H2,(H,11,12)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHVUSOWTYNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

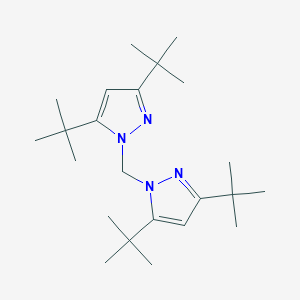

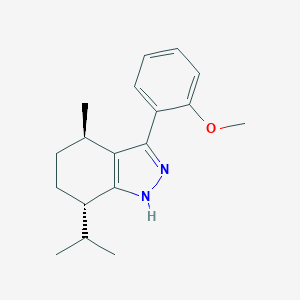
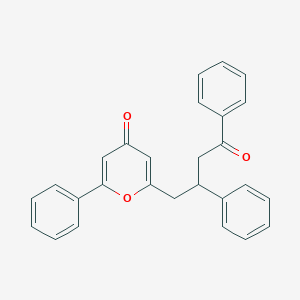


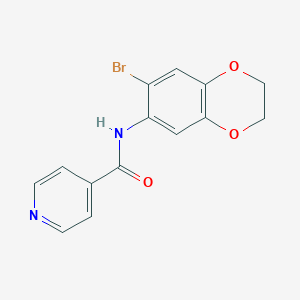
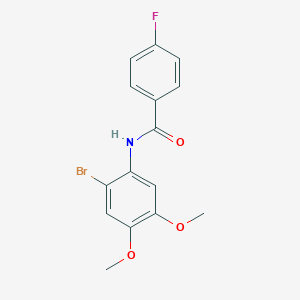
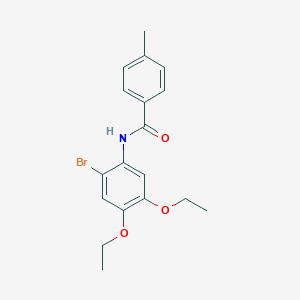
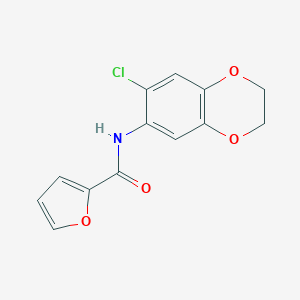
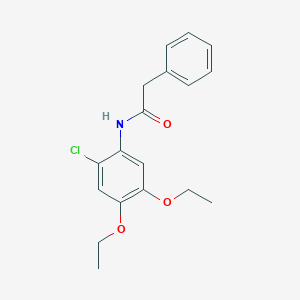
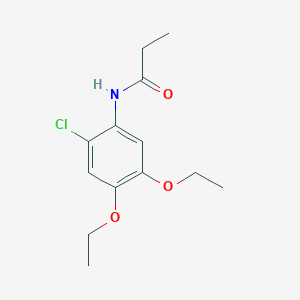
![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)
